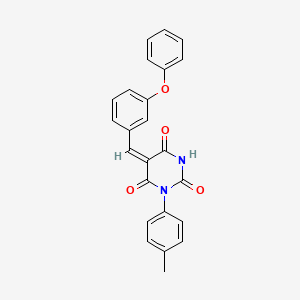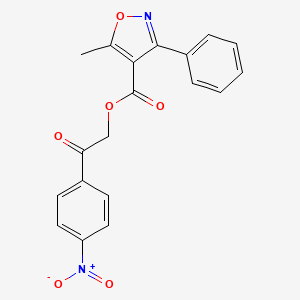![molecular formula C20H18Cl2N4O2 B11668188 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2,4-diclorofenil)metilideno]-3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida es un compuesto químico con la fórmula molecular C25H20Cl2N4O2 y un peso molecular de 479.37 . Este compuesto es parte de una clase de derivados de pirazol, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos de investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(2,4-diclorofenil)metilideno]-3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida típicamente involucra la condensación de 2,4-diclorobenzaldehído con 3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida bajo condiciones ácidas o básicas. La reacción se lleva a cabo generalmente en un solvente adecuado como etanol o metanol, y el producto se purifica por recristalización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, la recuperación del solvente y las técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(2,4-diclorofenil)metilideno]-3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción diclorofenil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-[(E)-(2,4-diclorofenil)metilideno]-3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de otras moléculas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2,4-diclorofenil)metilideno]-3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(2,4-diclorofenil)metilideno]-3-(5-metiltiofen-2-il)-1H-pirazol-5-carbohidrazida
- 3-(2,4-diclorofenil)-N'-[(E)-(2-etoxifenil)metilideno]-1H-pirazol-5-carbohidrazida
Unicidad
N'-[(E)-(2,4-diclorofenil)metilideno]-3-(4-propoxifenil)-1H-pirazol-5-carbohidrazida es único debido a su patrón de sustitución específico en el anillo de pirazol y la presencia del grupo propoxifenil
Propiedades
Fórmula molecular |
C20H18Cl2N4O2 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-9-28-16-7-4-13(5-8-16)18-11-19(25-24-18)20(27)26-23-12-14-3-6-15(21)10-17(14)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+ |
Clave InChI |
OPMGLMPBLBTFTL-FSJBWODESA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11668111.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11668115.png)
![2-[(2E)-2-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11668130.png)
![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11668138.png)
![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)


![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)

![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![2-[1-(1-Naphthalenylmethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethenyl 2-thiophenecarboxylate](/img/structure/B11668180.png)
